molecular formula C7H14ClNO2S B2506604 4-Ethylpiperidine-1-sulfonyl chloride CAS No. 1249903-87-4

4-Ethylpiperidine-1-sulfonyl chloride

Cat. No. B2506604
CAS RN: 1249903-87-4
M. Wt: 211.7
InChI Key: ZFBJGVKLVYWVDB-UHFFFAOYSA-N
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Description

The compound "4-Ethylpiperidine-1-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers discuss various sulfonyl chloride derivatives and their applications in organic synthesis, which can provide insights into the chemical behavior and potential uses of this compound. These derivatives are used as catalysts, intermediates, and reactants in the synthesis of various organic compounds, indicating the reactivity and utility of sulfonyl chloride functional groups in chemical synthesis .

Synthesis Analysis

The synthesis of sulfonyl chloride derivatives is often achieved through the reaction of sulfonic acids with thionyl chloride or chlorosulfuric acid. For example, the synthesis of 4,4'-bipyridinium sulfonic acid chloride involves the use of chlorosulfuric acid . Similarly, 1-sulfopyridinium chloride is synthesized and characterized by various spectroscopic methods . These methods could potentially be applied to the synthesis of this compound, with adjustments for the specific structure of the ethylpiperidine moiety.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized using techniques such as FT-IR, XRD, SEM, EDX, TGA, NMR, and mass spectra . These techniques provide detailed information about the molecular framework, functional groups, and crystalline nature of the compounds. For instance, the crystal structure of a bipyridine derivative is elucidated using X-ray diffraction, revealing the presence of hydrogen bonding and intermolecular interactions .

Chemical Reactions Analysis

Sulfonyl chloride derivatives are reactive and can participate in various chemical reactions. They are used as catalysts in the synthesis of amidoalkyl phenols , fused dihydropyrimidinones , and phthalazine derivatives . The reactivity of these compounds suggests that this compound could also be used in similar condensation and cyclization reactions, potentially acting as an electrophile or catalyst.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives include their solubility, thermal stability, and reactivity. These properties are influenced by the presence of the sulfonyl chloride group and the overall molecular structure. For example, the thermal stability of these compounds is assessed using TGA , and their solubility could be inferred from the solvent-free conditions used in some of the reactions . The physical properties of this compound would likely be similar, with potential applications in solvent-free conditions and high thermal stability.

Scientific Research Applications

  • Synthesis and Industrial Applications :

    • Sulfonyl chlorides like 4-Ethylpiperidine-1-sulfonyl chloride are extensively used in the production of various commercial products, including detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. They serve as semiproducts in the synthesis of sulfonic acids and esters. The methods for producing sulfonyl chlorides have evolved to be more convenient and yield higher reaction products, thereby making them integral in industrial and laboratory applications (Lezina, Rubtsova, & Kuchin, 2011).
  • Environmental Analysis :

    • Derivatives of sulfonyl chlorides, such as 10-ethyl-acridone-2-sulfonyl chloride, have been developed for sensitive detection of environmental pollutants like endocrine-disrupting compounds in wastewater. These derivatives improve the sensitivity and recovery rates in the analysis, which is crucial for environmental monitoring and protection (Zhang et al., 2012).
  • Chemical Synthesis and Reactions :

    • In chemical synthesis, sulfonyl chlorides are used in various reactions, including the formation of episulfones and sulfonylsulfene-amine adducts. These compounds are useful in creating a variety of chemical structures, which have applications in medicinal chemistry and material science (Opitz, Ehlis, & Rieth, 1990).
  • Pharmaceutical Research :

    • In pharmaceutical research, sulfonyl chlorides are utilized for the derivatization of compounds, enhancing their detection and quantification. For instance, they are used in the high-performance liquid chromatography (HPLC) determination of biogenic amines and hormones in various samples, including food and environmental samples. This is crucial for ensuring food safety and for pharmaceutical analyses (You et al., 2009).
  • Catalysis :

    • Sulfonyl chlorides are also employed in catalysis, for example, in the ruthenium-catalyzed sulfonation of organic compounds. This application is significant in creating specialized chemicals used in various industrial processes (Saidi et al., 2011).

Mechanism of Action

The precise mechanism of action for many drugs, including piperidine derivatives, is not known or multiple actions are suspected .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The main focus is given on the synthesis of relevant literature so that the research aims and objectives can be evaluated .

properties

IUPAC Name

4-ethylpiperidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2S/c1-2-7-3-5-9(6-4-7)12(8,10)11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBJGVKLVYWVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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